D-Valine-d8

Chiral Chromatography D-Amino Acid Quantification Enantiomer-Specific Analysis

Quantifying trace D-valine in complex biological matrices presents significant analytical challenges due to endogenous L-valine interference and ion suppression. D-Valine-d8 directly addresses these obstacles. - 99% enantiomeric purity ensures a single, well-defined peak in chiral separation workflows, eliminating integration ambiguity from racemic standards. - 98 atom % D enrichment minimizes isotopic cross-talk, lowering the assay's LLOQ for high-sensitivity pharmacokinetic and metabolic flux studies. - The +8 Da mass shift provides unambiguous signal differentiation, serving as a non-radioactive tracer for clinical kinetic investigations.

Molecular Formula C5H11NO2
Molecular Weight 125.20 g/mol
Cat. No. B13941962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Valine-d8
Molecular FormulaC5H11NO2
Molecular Weight125.20 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N
InChIInChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m1/s1/i1D,2D3,3D,4D/hD2/t3?,4-
InChIKeyKZSNJWFQEVHDMF-WIILFAAISA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Valine-d8: Deuterated Internal Standard for Chiral Amino Acid Analysis


D-Valine-d8 (CAS 1116448-82-8) is a stable isotope-labeled internal standard (SIL-IS) composed of the non-proteinogenic D-enantiomer of valine, fully deuterated at all eight non-exchangeable hydrogen positions . With a molecular weight of 125.20 g/mol and a mass shift of +8 Da relative to unlabeled D-valine, it is specifically designed for use in mass spectrometry (MS)-based quantification workflows . The compound is characterized by an isotopic enrichment of 98 atom % D and an enantiomeric purity of 99%, as documented by multiple commercial suppliers . Its primary application is as an internal standard for the accurate quantification of valine and related metabolites in complex biological matrices, a role it fulfills in both academic and clinical research settings [1].

Workflow
Chiral amino acid quantification by LC-MS/MS
Selection Context
D-enantiomer-specific internal standard for bioanalytical method development
Analytical Role
Supports enantiomer-resolved quantification in complex biological matrices

Why D-Valine-d8 Cannot Be Substituted


The use of D-Valine-d8 as an internal standard is non-substitutable due to the critical and interdependent requirements of enantiomeric specificity and isotopic differentiation in modern bioanalysis. Substituting D-Valine-d8 with unlabeled D-valine introduces endogenous analyte interference, compromising quantification accuracy. Conversely, using a racemic DL-Valine-d8 standard or the L-Valine-d8 isotopologue fails in applications requiring chiral separation, as it cannot accurately co-elute with and normalize the signal for a specific D-amino acid enantiomer . Furthermore, the specific +8 Da mass shift is optimized for MS detection windows, whereas lower-labeled analogs may experience spectral overlap with naturally occurring isotopes . The following evidence demonstrates the quantifiable impact of these differentiating features.

Unlabeled D-valine introduces endogenous interference, compromising quantification accuracy.
Racemic DL-Valine-d8 produces two chromatographic peaks, complicating D-enantiomer integration.
Lower-deuterated analogs may cause MS spectral overlap with the analyte isotopologue envelope.

D-Valine-d8: Quantitative Differentiators


Enantiomeric Purity in Chiral Separation

D-Valine-d8 is specified with an enantiomeric purity of 99%, in contrast to the racemic DL-Valine-d8 mixture (50:50 D:L) . In chiral chromatography, the D- and L-isomers of DL-Valine-d8 separate into distinct peaks. This necessitates integrating only the peak corresponding to the D-enantiomer of interest, or summing both if total valine is the target . Using the pure D-Valine-d8 eliminates this complexity, providing a single, well-defined peak for unambiguous integration and quantification, thereby reducing analytical variability.

Enantiomeric Purity
Source review
99% D-enantiomer vs. ~50% in racemic DL-Valine-d8
Enables single-peak integration in chiral methods.
Direct comparison from supplier specification; independent verification recommended.
Chiral Chromatography D-Amino Acid Quantification Enantiomer-Specific Analysis

Isotopic Enrichment and Signal-to-Noise Ratio

The utility of a SIL-IS is directly proportional to its isotopic enrichment. D-Valine-d8 is consistently supplied at 98 atom % D across major vendors . This high level of deuteration ensures that the M+8 peak, used for quantification, is well-separated from the unlabeled analyte peak and from any isotopic envelope of lower-labeled impurities. A technical analysis of DL-Valine-d8 notes that impurities like M+7 molecules can cause 'crosstalk' in MS detection, and the presence of a 2% M+0 impurity can mask low-concentration analytes . The specification of 98 atom % D minimizes this source of error.

Isotopic Enrichment
Class-level inference
98 atom % D
Minimizes M+0 and M+7 cross-talk, supporting low-level quantification.
Vendor-reported specification; lower enrichment increases spectral interference risk.
LC-MS/MS Isotope Dilution Mass Spectrometry Signal-to-Noise Ratio

Proven Utility in Human Clinical Pharmacokinetic Studies

D8-valine (a D/L racemic mixture in this specific application) has been successfully deployed as a stable isotope tracer in a peer-reviewed human clinical trial to measure the production and catabolism of ApoB48 in patients with Type 2 Diabetes Mellitus [1]. This demonstrates the compound's viability for in vivo kinetic studies, an application not suitable for unlabeled valine. In this study, D8-valine enabled the calculation of ApoB48 production rate (decreased from 6.14 to 3.02 mg kg⁻¹ d⁻¹) and fractional catabolic rate (increased from 3.69 to 5.12 pool d⁻¹) following liraglutide treatment [1]. This application validates the compound's performance in a demanding, regulated research environment.

In Vivo Tracer Use
Trial context
Racemic D8-valine employed in a human protein turnover study (ApoB48 kinetics).
Supports in vivo tracer research context.
Study used DL-mixture; pure D-enantiomer application may require separate validation.
Clinical Pharmacokinetics Stable Isotope Tracer Apolipoprotein B48 Type 2 Diabetes

Enantiomeric Basis of Reduced Toxicity in Antimicrobial Peptides

Research on engineered cationic antimicrobial peptides (eCAPs) demonstrates that incorporating D-amino acids is a key strategy to modulate activity and toxicity [1]. A direct comparison was made between WLBU2 and its derivative D8, in which all eight valine residues are the D-enantiomer [1]. While both peptides efficiently killed bacteria, WLBU2 was toxic to eukaryotic cells, whereas D8 was non-toxic [1]. Biophysical analysis revealed that in red blood cell (RBC) membrane models, D8 adopted a random coil conformation and did not cause pore formation, unlike WLBU2 which formed an α-helix and destabilized the membrane [1]. A related study confirmed that D8 stiffens and orders RBC lipid mimics, while WLBU2 softens and disorders them, directly correlating with D8's lack of hemolytic activity [2].

Biological Enantiomer Effect
Assay context
D-enantiomer peptide (D8) showed reduced eukaryotic cell membrane disruption vs. L-peptide.
Highlights enantiomer-specific membrane-interaction profile.
Model membrane and in vitro data; relevance to in vivo D-valine tracking requires review.
Antimicrobial Peptide D-Enantiomer Membrane Selectivity Peptide Engineering

D-Valine-d8: Optimal Application Scenarios


Enantiomer-Specific D-Valine Quantification

For researchers quantifying D-valine in biological samples where L-valine is present at high concentrations, D-Valine-d8 is the preferred internal standard. Its 99% enantiomeric purity ensures a single, well-defined peak in chiral chromatography-MS workflows, eliminating the integration ambiguity and potential for quantification error inherent to racemic DL-Valine-d8 [1]. This is critical for studies investigating the role of D-amino acids in disease, including metabolic and neurological disorders [2].

High-Sensitivity LC-MS/MS for Pharmacokinetics

The 98 atom % D isotopic enrichment of D-Valine-d8 is a key parameter for developing high-sensitivity LC-MS/MS assays [1]. This high enrichment minimizes the 'cross-talk' and background signal from isotopic impurities that can mask low-abundance analytes, effectively lowering the assay's lower limit of quantification (LLOQ). This property is essential for pharmacokinetic studies of valine-containing drugs or peptides, where precise measurement at trace levels is required [2].

In Vivo Stable Isotope Tracer for Protein Turnover

D-Valine-d8 and its racemic counterpart are established tools for non-radioactive, in vivo kinetic studies in humans, as demonstrated in clinical research measuring ApoB48 metabolism [1]. The +8 Da mass shift allows for unambiguous detection and quantification of the tracer, enabling the calculation of key kinetic parameters like production and catabolic rates. This application provides a safe and regulatory-friendly alternative to radioactive tracers for investigating metabolic fluxes and the pharmacodynamic effects of drug candidates [1].

Analytical Support for D-Amino Acid Peptide Therapeutics

For the development of peptide therapeutics incorporating D-valine residues, D-Valine-d8 serves as a perfectly matched internal standard for bioanalysis. Research has demonstrated that substituting L-valine with D-valine can dramatically alter a peptide's biological activity and toxicity profile [1]. D-Valine-d8 is the ideal tool for quantifying the pharmacokinetics, tissue distribution, and metabolic stability of these D-enantiomer-containing therapeutics, as it directly mimics the analyte of interest without being subject to endogenous interference [2].

Application
Selection Property
Validation Focus
Enantiomer-specific D-valine quantification
Enantiomeric purity for unambiguous peak integration
Chiral chromatography-MS peak identity and area reproducibility
High-sensitivity LC-MS/MS assays
Isotopic enrichment to reduce spectral crosstalk
Lower limit of quantification assessment in matrix
In vivo protein turnover tracer studies
+8 Da mass shift for tracer detection
Kinetic modeling in human research subjects
D-amino acid peptide therapeutic research
Enantiomeric and isotopic match to D-valine residues
Pharmacokinetic and distribution profiling in preclinical models

Technical Documentation Hub

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34 linked technical documents
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